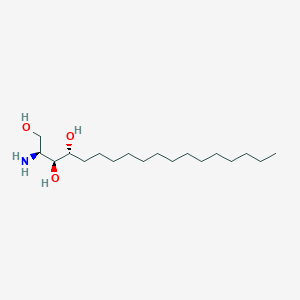

Phytosphingosine

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERBNCYCJBRYDG-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203951 | |

| Record name | Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-62-1 | |

| Record name | Phytosphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytosphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTOSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Phytosphingosine-Induced Apoptosis: A Technical Guide for Researchers

Introduction: Phytosphingosine as a Bioactive Modulator of Cell Fate

This compound (PHS), a naturally occurring sphingolipid, has emerged as a potent inducer of apoptosis in various cell types, particularly in cancer cells.[1][2] Unlike many conventional chemotherapeutic agents that broadly target cellular machinery, PHS engages specific and interconnected signaling pathways to execute programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms governing PHS-induced apoptosis, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mode of action. We will delve into the critical signaling cascades, detail the experimental methodologies used to elucidate these pathways, and provide actionable protocols for investigation in a laboratory setting.

I. The Dual-Pronged Initiation: Caspase-8 Activation and Mitochondrial Engagement

A central feature of this compound-induced apoptosis is its ability to concurrently activate two major apoptotic pathways: the extrinsic pathway, primarily mediated by caspase-8, and the intrinsic, or mitochondrial, pathway.

A. Direct, Death Receptor-Independent Activation of Caspase-8

This compound uniquely activates caspase-8, an initiator caspase, in a manner that is independent of the canonical death receptor (DR) signaling.[1][3] Typically, caspase-8 activation is triggered by the binding of ligands such as FasL or TRAIL to their respective death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC). However, studies have shown that PHS-induced caspase-8 activation occurs without the involvement of these receptors.[1] This direct activation of caspase-8 sets in motion a cascade of events leading to the execution of apoptosis.

Activated caspase-8 can directly cleave and activate effector caspases, such as caspase-3, which then target a host of cellular substrates to orchestrate the dismantling of the cell.[4]

B. Orchestrating Mitochondrial Demise: The Intrinsic Pathway

Concurrently with caspase-8 activation, this compound potently engages the mitochondrial pathway of apoptosis.[2][5] This involves a series of events that compromise mitochondrial integrity, leading to the release of pro-apoptotic factors.

A pivotal event in PHS-induced mitochondrial apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][6] Under normal conditions, Bax is held in an inactive state in the cytosol, often through its interaction with anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL. This compound treatment leads to a diminished interaction between Bax and Bcl-2, freeing Bax to translocate to the mitochondrial outer membrane.[1] Once at the mitochondria, Bax oligomerizes and forms pores, leading to mitochondrial outer membrane permeabilization (MOMP).

The permeabilization of the outer mitochondrial membrane results in the dissipation of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health.[2][5] This is followed by the release of cytochrome c from the intermembrane space into the cytosol.[1][5] Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates caspase-9, another initiator caspase.[5] Activated caspase-9 proceeds to cleave and activate effector caspases like caspase-3, converging with the caspase-8-initiated pathway to amplify the apoptotic signal.

Interestingly, the release of cytochrome c appears to be a caspase-8-independent event in the context of this compound treatment, suggesting that PHS employs parallel pathways to ensure the commitment to apoptosis.[1][3]

II. The Role of Mitogen-Activated Protein Kinases (MAPKs) in Modulating Apoptotic Signaling

Mitogen-activated protein kinases (MAPKs) play a crucial role in transducing extracellular signals into cellular responses, including apoptosis. This compound has been shown to modulate MAPK signaling to promote cell death.

A. Activation of p38 MAPK: A Pro-Apoptotic Signal

This compound treatment leads to the rapid and sustained phosphorylation, and thus activation, of p38 MAPK.[5] The activation of p38 MAPK is critically involved in mediating the mitochondrial arm of PHS-induced apoptosis.[4] Specifically, p38 MAPK activation has been linked to the translocation of Bax to the mitochondria, thereby promoting cytochrome c release and subsequent caspase-9 activation.[4]

B. Suppression of the ERK Pathway: Disarming a Pro-Survival Signal

In contrast to its effect on p38 MAPK, this compound leads to a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of a major pro-survival signaling pathway.[4] The inhibition of ERK signaling by PHS is thought to contribute to the activation of caspase-8.[4]

III. Inhibition of the Pro-Survival PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pro-survival pathway, further tipping the cellular balance towards apoptosis.[5]

Treatment with this compound leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[5] The dephosphorylation and inactivation of Akt can have several pro-apoptotic consequences, including the modulation of Bcl-2 family proteins and the activation of pro-apoptotic transcription factors.

IV. The Contribution of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can induce cellular damage and trigger apoptosis. While the precise role of ROS in this compound-induced apoptosis is still under investigation, some studies suggest its involvement.[7][8] Increased ROS levels can contribute to the collapse of the mitochondrial membrane potential and can also influence the activity of various signaling proteins involved in apoptosis.

V. Experimental Protocols for Investigating this compound-Induced Apoptosis

To aid researchers in the practical investigation of the mechanisms described above, this section provides detailed, step-by-step methodologies for key experiments.

A. Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a multi-well plate or flask.

-

Treat cells with the desired concentrations of this compound or a vehicle control for the indicated time period.

-

-

Cell Harvesting:

-

For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, collect by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

-

B. Western Blot Analysis of Key Apoptotic Proteins

Western blotting is an essential technique to analyze the expression and cleavage of proteins involved in the apoptotic cascade.

Protocol:

-

Protein Extraction:

-

Following treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., anti-caspase-8, anti-caspase-9, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

C. Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is commonly used to assess changes in mitochondrial membrane potential.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Protocol:

-

Cell Culture and Treatment:

-

Plate and treat cells with this compound as described previously.

-

-

JC-1 Staining:

-

Prepare a JC-1 staining solution (typically 2-10 µM in culture medium).

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Analysis:

-

Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope using appropriate filters for red and green fluorescence.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

VI. Signaling Pathway and Experimental Workflow Diagrams

To visually summarize the complex interplay of molecules and experimental procedures, the following diagrams are provided.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for Studying this compound-Induced Apoptosis

Caption: A typical experimental workflow for apoptosis analysis.

VII. Quantitative Data Summary

| Parameter | Cell Line | Treatment | Observation | Reference |

| Sub-G1 Population | Human Cancer Cells | This compound | Increase in a dose-dependent manner | [1] |

| Caspase-3 Activity | Jurkat Cells | 8 µM this compound | ~6-fold increase over control | [5] |

| Caspase-9 Activity | Jurkat Cells | 8 µM this compound | Significant activation | [5] |

| Caspase-8 Activity | Jurkat Cells | 8 µM this compound | Low activation (~1.8-fold over control) | [5] |

Conclusion

This compound orchestrates a multi-faceted and robust apoptotic program in cancer cells. Its ability to simultaneously engage both caspase-8-mediated and mitochondrial-dependent pathways, coupled with its modulation of critical survival signaling networks like the MAPK and PI3K/Akt pathways, underscores its potential as a promising anti-cancer agent. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic applications of this compound and to develop novel strategies for cancer treatment. A thorough understanding of these intricate signaling networks is paramount for harnessing the full potential of this bioactive sphingolipid in the fight against cancer.

References

- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. Clinical Cancer Research, 9(2), 878-885.

- Nagahara, Y., Ikeda, M., & Ueyama, T. (2005). This compound induced mitochondria‐involved apoptosis. Cancer science, 96(2), 83-92.

- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research, 9(2), 878-885.

- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research, 9(2), 878-885.

- Nagahara, Y., Ikeda, M., & Ueyama, T. (2005). This compound induced mitochondria-involved apoptosis. Cancer science, 96(2), 83-92.

- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). This compound Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research, 9(2), 878-885.

- Kim, D. S., Kim, S. Y., Kim, J. H., Kim, Y. H., & Park, K. C. (2003). Suppression of extracellular signal-related kinase and activation of p38 MAPK are two critical events leading to caspase-8-and mitochondria-mediated cell death in this compound-treated human cancer cells. Journal of Biological Chemistry, 278(34), 31566-31574.

- Saddoughi, S. A., & Ogretmen, B. (2013). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1831(1), 16-23.

- Zheng, Q., Wang, J., Zhang, L., & Li, G. (2022). This compound-induced cell apoptosis via a mitochondrially mediated pathway. Ecotoxicology and Environmental Safety, 247, 114227.

- Cai, Q., Wang, J., Wang, B., Xiang, J., & Liu, J. (2024). This compound inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Chemico-Biological Interactions, 387, 110795.

- Zhang, N., Dai, L., & Qi, Y. (2022). This compound-induced cell apoptosis via a mitochondrially mediated pathway. Ecotoxicology and Environmental Safety, 247, 114227.

- Park, M. T., Kim, M. J., Kang, Y. H., Choi, S. Y., Lee, J. H., Choi, J. A., ... & Lee, S. J. (2005). This compound in combination with ionizing radiation enhances apoptotic cell death in radiation-resistant cancer cells through ROS-dependent and-independent AIF release. Blood, 105(4), 1724-1733.

- Park, M. T., Kim, M. J., Kang, Y. H., Choi, S. Y., Lee, J. H., Choi, J. A., ... & Lee, S. J. (2005). This compound in combination with ionizing radiation enhances apoptotic cell death in radiation-resistant cancer cells through ROS-dependent and-independent AIF release. Blood, 105(4), 1724-1733.

- Rotstein, N. P., & Politi, L. E. (2011). Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors. Investigative ophthalmology & visual science, 52(9), 6558-6567.

- BenchChem. (2025). N-Acetylthis compound: A Potent Inducer of Apoptosis in Cancer Cell Lines. BenchChem.

- Kim, M. Y., Lee, E. J., Kim, D. G., Kim, Y. D., & Kim, Y. M. (2009). N, N-dimethyl this compound induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells. Toxicology letters, 189(2), 157-163.

- Ganesan, S., & Rath, P. C. (2017). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Cellular and Molecular Life Sciences, 74(13), 2377-2396.

- Zhang, Y., Wang, Y., & Zhang, J. (2023). The role of sphingosine-1-phosphate in autophagy and related disorders.

- El-Brolosy, M. A., & Stainier, D. Y. (2017). Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases.

- Kim, D. S., Kim, S. Y., Chung, J. H., Kim, K. H., Cho, K. H., & Park, K. C. (2003). Induction of apoptosis and expression of cell cycle regulatory proteins in response to a this compound derivative in HaCaT human keratinocyte cells. Molecules and cells, 16(3), 331-337.

- Proteintech Group. (n.d.). Experimental protocol to study cell viability and apoptosis. Proteintech.

- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Thermo Fisher Scientific.

- BD Biosciences. (n.d.). Apoptosis Protocols. BD Biosciences.

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of extracellular signal-related kinase and activation of p38 MAPK are two critical events leading to caspase-8- and mitochondria-mediated cell death in this compound-treated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Phytosphingosine's Role in Modulating Inflammatory Responses

Introduction: Phytosphingosine as a Key Modulator of Cutaneous Homeostasis

This compound (PHS) is a naturally occurring sphingolipid, a bioactive lipid that is a fundamental component of ceramides in the stratum corneum, the outermost layer of the epidermis.[1][2][3][4] Beyond its structural role in maintaining the skin's permeability barrier, this compound has emerged as a potent signaling molecule with significant anti-inflammatory and antimicrobial properties.[5][6][7][8] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates inflammatory responses, offering valuable insights for researchers, scientists, and drug development professionals in dermatology and immunology. We will delve into its effects on key signaling pathways, provide detailed experimental protocols for its evaluation, and present quantitative data to underscore its therapeutic potential in inflammatory skin conditions such as acne vulgaris, atopic dermatitis, and psoriasis.[5][6][7][9]

Molecular Mechanisms of this compound's Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways that are often dysregulated in inflammatory skin diseases.[7]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[10] In inflammatory conditions, stimuli such as lipopolysaccharides (LPS) trigger the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[11] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13][14]

This compound has been demonstrated to potently inhibit the NF-κB signaling cascade.[1][7][12] It achieves this by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation.[12] This inhibitory action leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and mediators.[12][15]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another critical regulator of inflammation.[1][12] Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators. Studies have shown that this compound can inhibit the phosphorylation of p38, ERK, and JNK, thereby suppressing the MAPK signaling pathway and its downstream inflammatory effects.[12]

Regulation of Cytokine and Chemokine Production

A hallmark of inflammation is the elevated production of cytokines and chemokines that recruit and activate immune cells. This compound has been shown to significantly reduce the production of a wide array of pro-inflammatory cytokines and chemokines in various cell types.[12] For instance, in LPS-stimulated RAW264.7 macrophages, this compound treatment decreased the levels of IL-6, IL-10, IL-27 p28/IL-30, IP-10, I-TAC, MCP-5, and TIMP-1.[12] Furthermore, in TNF-α/IFN-γ-stimulated HaCaT keratinocytes, this compound reduced the production of TARC, IL-6, and IL-8.[12] This broad-spectrum inhibition of inflammatory mediators underscores its potential in managing a variety of inflammatory skin conditions.

Diagram of Key Signaling Pathways Modulated by this compound

Caption: this compound inhibits key inflammatory signaling pathways.

Experimental Protocols for Assessing the Anti-inflammatory Activity of this compound

To rigorously evaluate the anti-inflammatory properties of this compound, a combination of in vitro and in vivo models is essential.

In Vitro Cell Culture Models

1. Macrophage and Keratinocyte Culture and Stimulation:

-

Cell Lines: Murine macrophage cell line (RAW264.7) and human keratinocyte cell line (HaCaT) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW264.7) or a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for HaCaT cells.[12]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[16][17]

Quantitative Analysis of Inflammatory Mediators

1. Cytokine Measurement using Enzyme-Linked Immunosorbent Assay (ELISA):

-

Objective: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants.

-

Principle: A sandwich ELISA utilizes a capture antibody coated on a 96-well plate to bind the cytokine of interest. A biotinylated detection antibody and a streptavidin-HRP conjugate are then used for detection, with the signal being proportional to the amount of cytokine present.[18][19]

-

Detailed Protocol:

-

Coating: Coat a 96-well plate with the capture antibody diluted in binding solution and incubate overnight at 4°C.[18]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[16]

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody, incubating for 1-2 hours at room temperature.[16][20]

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP, incubating for 20-30 minutes at room temperature in the dark.[16]

-

Substrate Addition: Wash the plate and add a TMB substrate solution to develop the color.[16][21]

-

Stop Solution: Stop the reaction with a stop solution (e.g., 2N H2SO4).[21]

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.[16]

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.[16]

-

2. Gene Expression Analysis using Quantitative PCR (qPCR):

-

Objective: To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, IL-6, TNF-α).[12][22]

-

Principle: qPCR is a highly sensitive technique to quantify mRNA levels by reverse transcribing RNA into cDNA, followed by real-time amplification with gene-specific primers.[23][24]

-

Detailed Protocol:

-

RNA Extraction: Lyse cells using a reagent like TRIzol and extract total RNA following the manufacturer's protocol.[23][25]

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.[23]

-

qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) in a qPCR instrument.[25]

-

Thermal Cycling: Perform thermal cycling, including an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[25]

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[26]

-

Analysis of Signaling Pathway Proteins by Western Blot

-

Objective: To detect and quantify the levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, IκBα, p-p65, p-p38).[12]

-

Principle: Western blotting separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies for detection.

-

Detailed Protocol:

-

Protein Extraction: Lyse cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins on a polyacrylamide gel based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or α-tubulin).

-

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound.

Quantitative Data on this compound's Efficacy

The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

| Cytokine | LPS (1 µg/mL) | LPS + PHS (5 µg/mL) | % Inhibition |

| IL-6 (pg/mL) | 15,234 ± 876 | 4,570 ± 312 | 70.0% |

| TNF-α (pg/mL) | 8,945 ± 543 | 2,147 ± 189 | 76.0% |

| IL-1β (pg/mL) | 3,456 ± 210 | 933 ± 98 | 73.0% |

Data are presented as mean ± SD and are representative of published findings.[12][27]

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages

| Gene | LPS (1 µg/mL) (Fold Change) | LPS + PHS (5 µg/mL) (Fold Change) | % Inhibition |

| iNOS | 25.4 ± 2.1 | 6.3 ± 0.8 | 75.2% |

| COX-2 | 18.7 ± 1.5 | 5.1 ± 0.6 | 72.7% |

Data are presented as mean ± SD relative to unstimulated controls and are representative of published findings.[12][27]

Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation

| Protein | LPS (1 µg/mL) (Relative Densitometry) | LPS + PHS (5 µg/mL) (Relative Densitometry) | % Inhibition |

| p-IκBα | 2.8 ± 0.3 | 0.9 ± 0.1 | 67.9% |

| p-p38 | 3.5 ± 0.4 | 1.2 ± 0.2 | 65.7% |

Data are presented as mean ± SD relative to unstimulated controls and are representative of published findings.[12][17]

Therapeutic Implications and Future Directions

The robust anti-inflammatory properties of this compound, coupled with its excellent safety profile, make it a highly attractive candidate for the development of novel therapeutics for a range of inflammatory skin disorders.[28] Its ability to simultaneously bolster the skin barrier and suppress key inflammatory pathways offers a multi-pronged approach to treatment.

Future research should focus on:

-

Optimizing Delivery Systems: Developing advanced formulations, such as nanoparticles, to enhance the dermal penetration and bioavailability of this compound.[8]

-

Clinical Trials: Conducting large-scale, randomized controlled trials to definitively establish the efficacy and safety of this compound in patients with atopic dermatitis, psoriasis, and acne.

-

Synergistic Combinations: Investigating the potential for synergistic effects when combining this compound with other anti-inflammatory agents or standard-of-care therapies.

-

Exploring Systemic Effects: While primarily studied for topical applications, the potential systemic anti-inflammatory effects of orally administered this compound, particularly in conditions like inflammatory bowel disease, warrant further investigation.[13][14][29][30][31]

Conclusion

This compound is a multifaceted bioactive lipid with a profound ability to modulate inflammatory responses in the skin. Its well-documented inhibitory effects on the NF-κB and MAPK signaling pathways, leading to a significant reduction in pro-inflammatory cytokine and mediator production, provide a strong scientific rationale for its use in inflammatory skin conditions. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this remarkable natural compound.

References

-

Kim, T. H., et al. (2014). This compound Derivatives Ameliorate Skin Inflammation by Inhibiting NF-κB and JAK/STAT Signaling in Keratinocytes and Mice. Journal of Investigative Dermatology. [Link]

-

Clinikally. (2023). This compound: Unveiling the Unsung Superstar of Skincare. Clinikally. [Link]

-

Pavicic, T., et al. (2007). Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris. International Journal of Cosmetic Science. [Link]

-

SciSpace. (n.d.). Anti‐microbial and ‐inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vu. SciSpace. [Link]

-

Bowdish Lab. (2011). CYTOKINE ELISA. Bowdish Lab. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Lee, S., et al. (2024). Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism. Cellular and Molecular Biology. [Link]

-

Taylor & Francis. (2017). This compound – Knowledge and References. Taylor & Francis. [Link]

-

ResearchGate. (2007). Anti-microbial and -inflammatory activity and efficacy of this compound: An in vitro and in vivo study addressing acne vulgaris. ResearchGate. [Link]

-

Cosmetics & Toiletries. (2013). This compound: A Nature-inspired Sphingoid Base With Multiple Skin Benefits. Cosmetics & Toiletries. [Link]

-

protocols.io. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]

-

Grand Ingredients. (n.d.). nthis compound | Barrier Strength & Repair Active. Grand Ingredients. [Link]

-

National Institutes of Health. (2013). Detection and Quantification of Cytokines and Other Biomarkers. PMC. [Link]

-

PubMed. (2025). This compound alleviates DSS-induced colitis by regulating the gut microbiota and inflammatory responses. PubMed. [Link]

-

Cellular and Molecular Biology. (2024). Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism. Cellular and Molecular Biology. [Link]

-

Seoul National University. (2014). This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratincoytes and mice. Seoul National University. [Link]

-

Semantic Scholar. (2024). Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism. Semantic Scholar. [Link]

-

ResearchGate. (2013). This compound Derivatives Ameliorate Skin Inflammation by Inhibiting NF-KappaB and JAK/STAT Signaling in Keratincoytes and Mice. ResearchGate. [Link]

-

Healthline. (2020). What the Heck is this compound and What Is It Doing In My Skin Care Products?. Healthline. [Link]

-

National Institutes of Health. (2018). Fostering Inflammatory Bowel Disease: Sphingolipid Strategies to Join Forces. PMC. [Link]

-

ResearchGate. (2023). (PDF) RNA extraction and quantitative PCR to assay inflammatory gene expression v1. ResearchGate. [Link]

-

Bio-protocol. (n.d.). 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array. Bio-protocol. [Link]

-

ResearchGate. (2024). Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism. ResearchGate. [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]

-

Frontiers. (2023). The role of sphingosine-1-phosphate in the gut mucosal microenvironment and inflammatory bowel diseases. Frontiers. [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Fivephoton Biochemicals. [Link]

-

MySkinRecipes. (n.d.). Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris. MySkinRecipes. [Link]

-

PubMed Central. (2012). Sphingosine-1-phosphate in inflammatory bowel disease and colitis-associated colon cancer: the fat's in the fire. PubMed Central. [Link]

-

PubMed. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. PubMed. [Link]

-

PubMed Central. (2010). An autocrine sphingosine-1-phosphate signaling loop enhances NF-κB-activation and survival. PubMed Central. [Link]

Sources

- 1. This compound derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myskinrecipes.com [myskinrecipes.com]

- 5. flychem.com [flychem.com]

- 6. clinikally.com [clinikally.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. grandingredients.com [grandingredients.com]

- 9. Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound alleviates DSS-induced colitis by regulating the gut microbiota and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine-1-phosphate in inflammatory bowel disease and colitis-associated colon cancer: the fat’s in the fire - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytokine Elisa [bdbiosciences.com]

- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytokine Elisa [bdbiosciences.com]

- 21. bowdish.ca [bowdish.ca]

- 22. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array [bio-protocol.org]

- 27. [PDF] Anti-inflammatory effects of this compound-regulated cytokines and NF-kB and MAPK mechanism. | Semantic Scholar [semanticscholar.org]

- 28. This compound: Definition, Products, and Uses [healthline.com]

- 29. This compound - Wikipedia [en.wikipedia.org]

- 30. Fostering Inflammatory Bowel Disease: Sphingolipid Strategies to Join Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | The role of sphingosine-1-phosphate in the gut mucosal microenvironment and inflammatory bowel diseases [frontiersin.org]

A Technical Guide to the Antimicrobial Spectrum of Phytosphingosine

Executive Summary

Phytosphingosine (PS), a naturally occurring sphingoid base found in the stratum corneum of the skin and in various plants, is an integral component of the innate immune system.[1][2][3] This guide provides an in-depth technical overview of its broad-spectrum antimicrobial activity, mechanisms of action, and the experimental protocols required for its evaluation. We synthesize data from multiple in vitro and in vivo studies to present a comprehensive resource for researchers, scientists, and drug development professionals. This compound demonstrates significant efficacy against a wide range of Gram-positive bacteria, several Gram-negative bacteria, and various yeasts and molds.[1][4] Its primary mechanism of action involves the direct disruption and permeabilization of microbial cell membranes, leading to cell death.[5][6][7] This guide details standardized methodologies, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and provides quantitative data to support the potential of this compound as a therapeutic or prophylactic agent in dermatology and beyond.

Introduction to this compound: A Key Mediator of Cutaneous Defense

This compound (PS) is an 18-carbon aliphatic amino alcohol that is a fundamental building block of ceramides, the most abundant lipid class in the stratum corneum.[3][8] Beyond its structural role in maintaining the skin's permeability barrier, free this compound acts as a potent endogenous antimicrobial and anti-inflammatory agent.[3][9] Its presence on the skin surface and in mucosal tissues constitutes a first-line chemical defense against microbial colonization and infection.[1][10] The biotechnological production of skin-identical this compound has enabled extensive research into its biological activities and potential applications in cosmetic and pharmaceutical formulations.[3]

The Antimicrobial Spectrum of this compound

This compound exhibits a broad, yet selective, spectrum of activity against various microorganisms. Its efficacy is most pronounced against Gram-positive bacteria and certain fungi, with more variable activity observed against Gram-negative bacteria.

Antibacterial Activity

Gram-Positive Bacteria: this compound demonstrates potent bactericidal activity against a wide array of Gram-positive bacteria. This includes clinically relevant species such as Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Cutibacterium acnes (formerly Propionibacterium acnes), and Bacillus subtilis.[1][2][4][10] The efficacy against C. acnes and S. aureus makes it a compound of significant interest for acne vulgaris treatment and managing skin infections.[3][4][9]

Gram-Negative Bacteria: The activity of this compound against Gram-negative bacteria is more species-dependent. It has been shown to be effective against Escherichia coli and Fusobacterium nucleatum.[1][10] However, its efficacy is notably lower or absent against certain pathogenic species like Pseudomonas aeruginosa and Serratia marcescens, which may be attributed to the protective nature of their outer membrane.[2][10]

Antifungal Activity

This compound is an effective agent against various pathogenic yeasts and fungi.

-

Yeasts: It shows strong activity against Candida albicans, a common cause of opportunistic infections.[1][2][11][12] Its mechanism against C. albicans is characterized by rapid membrane disruption.[6] While it is also active against Malassezia species, the lipophilic yeasts associated with conditions like seborrhoeic dermatitis, the required concentrations for inhibition are significantly higher compared to those for Candida or bacteria.[11][12][13]

-

Plant Pathogens: Research has also highlighted the ability of this compound to inhibit the growth of several fungal plant pathogens, including Verticillium longisporum, Fusarium graminearum, and Sclerotinia sclerotiorum, suggesting a broader role for sphingolipids in innate defense across different kingdoms.[14][15]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is the direct targeting and disruption of the microbial cell membrane. This process is rapid and leads to a loss of cellular integrity.

Primary Pathway: Cell Membrane Disruption

The cationic nature of this compound at physiological pH facilitates an electrostatic interaction with negatively charged components of microbial membranes, such as phospholipids and teichoic acids (in Gram-positive bacteria). This interaction leads to the insertion of the lipid into the bilayer, causing severe structural damage.[5][7] The consequences of this disruption are multifaceted:

-

Increased Permeability: The membrane becomes permeable, allowing the influx of external molecules (like fluorescent dyes such as propidium iodide in experimental settings) and the efflux of critical small molecules and ions (e.g., adenine nucleotides).[5][6]

-

Loss of Integrity: The damage progresses to a complete loss of membrane integrity, resulting in the leakage of larger cellular constituents, including proteins.[6]

-

Cell Death: This catastrophic loss of containment and electrochemical gradients leads to rapid cell death.[5] Electron microscopy studies have confirmed severe ultrastructural damage to the plasma membrane of treated microbes.[5][6]

Caption: Standard workflow for MIC determination by broth microdilution.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This assay is a follow-up to the MIC test to determine if the agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) of the initial inoculum. [10] Step-by-Step Methodology:

-

MIC Plate Selection: Use the microtiter plate from the completed MIC assay.

-

Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), pipette a small, defined volume (e.g., 10 µL) and spread it onto a fresh, antibiotic-free agar plate.

-

Incubation: Incubate the agar plates under appropriate conditions until growth is visible in control spots.

-

MBC Determination: The MBC is the lowest concentration of this compound from the MIC assay that shows no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subcultured agar plate.

Conclusion and Future Directions

This compound is a well-documented, skin-identical lipid with a potent and broad antimicrobial spectrum, particularly against Gram-positive bacteria and yeasts. Its primary mechanism, the rapid disruption of microbial membranes, makes the development of resistance less likely compared to antibiotics with specific molecular targets. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers exploring its utility. Future research should focus on optimizing formulations, such as nanoemulsions, to enhance bioavailability and efficacy against more resistant organisms like P. aeruginosa. [1][16]Furthermore, exploring synergistic combinations with conventional antimicrobial agents could unlock new therapeutic strategies for complex skin and mucosal infections.

References

-

Nix, S., et al. (2002). In vitro activity of phytosphingosines against Malassezia furfur and Candida albicans. Mycoses, 45(Suppl. 2), 65-68. [Link]

-

Nix, S., et al. (2002). In vitro activity of phytosphingosines against Malassezia furfur and Candida albicans. ResearchGate. [Link]

-

Fischer, C. L., et al. (2012). Antibacterial Activity of Sphingoid Bases and Fatty Acids against Gram-Positive and Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 56(3), 1157–1161. [Link]

-

Seitz, A., et al. (2019). Antimicrobial efficacy of this compound and sphingosine-coated plastic. ResearchGate. [Link]

-

Guillou, S., et al. (2021). Anti-microbial and -inflammatory activity and efficacy of this compound: An in vitro and in vivo study addressing acne vulgaris. Request PDF on ResearchGate. [Link]

-

Nix, S., et al. (2002). In vitro Activity of Phytosphingosines against Malassezia furfur and Candida albicans. Semantic Scholar. [Link]

-

myChem. (n.d.). This compound. [Link]

-

Glenz, F., et al. (2022). The major plant sphingolipid long chain base this compound inhibits growth of bacterial and fungal plant pathogens. R Discovery. [Link]

-

Başpınar, Y., et al. (2018). Antimicrobial Activity of this compound Nanoemulsions against Bacteria and Yeasts. DergiPark. [Link]

-

Başpınar, Y., et al. (2018). Antimicrobial Activity of this compound Nanoemulsions against Bacteria and Yeasts. ResearchGate. [Link]

-

Glenz, F., et al. (2022). The major plant sphingolipid long chain base this compound inhibits growth of bacterial and fungal plant pathogens. ResearchGate. [Link]

-

de Groot, P. W. J., et al. (2010). This compound kills Candida albicans by disrupting its cell membrane. Biological Chemistry, 391(1), 65-71. [Link]

-

Pavicic, T., et al. (2007). Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris. SciSpace. [Link]

-

Bibel, D. J., et al. (1992). Antimicrobial activity of sphingosines. Journal of Investigative Dermatology, 98(3), 269-273. [Link]

-

Pavicic, T., et al. (2007). Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris. International Journal of Cosmetic Science, 29(3), 181-190. [Link]

-

da Silva, W. J., et al. (2020). Antimicrobial effect of this compound in acrylic resin. Minerva Stomatologica, 69(3), 142-148. [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]

-

Başpınar, Y., et al. (2018). Table 4 . Minimum inhibitory concentrations (µg/ml) of the formulations. ResearchGate. [Link]

-

Bibel, D. J., et al. (1992). Antimicrobial Activity of Sphingosines. CORE. [Link]

-

Pavicic, T., et al. (2007). Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris. MySkinRecipes. [Link]

-

Glenz, F., et al. (2022). This compound inhibits growth of fungal hyphae on agar medium. ResearchGate. [Link]

-

Liu, K., et al. (2010). Antimicrobial Activity of Sphingolipids Isolated from the Stems of Cucumber (Cucumis sativus L.). Molecules, 15(12), 9258–9267. [Link]

-

Klee, C., et al. (2013). This compound: A Nature-inspired Sphingoid Base With Multiple Skin Benefits. Cosmetics & Toiletries. [Link]

-

Liu, K., et al. (2010). Antimicrobial activity of sphingolipids isolated from the stems of cucumber (Cucumis sativus L.). PubMed. [Link]

-

Schmieder, S. A., et al. (2018). Antibacterial activity of ceramide and ceramide analogs against pathogenic Neisseria. Scientific Reports, 8(1), 1-13. [Link]

-

Valgas, C., et al. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 71(2), 119-128. [Link]

-

Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 517. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Antimicrobial activity of sphingosines [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-microbial and -inflammatory activity and efficacy of this compound: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound kills Candida albicans by disrupting its cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. flychem.com [flychem.com]

- 9. scispace.com [scispace.com]

- 10. Antibacterial Activity of Sphingoid Bases and Fatty Acids against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of phytosphingosines against Malassezia furfur and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of phytosphingosines against Malassezia furfur and Candida albicans | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 13. medicaljournalssweden.se [medicaljournalssweden.se]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Phytosphingosine as a Signaling Molecule in Plant Defense

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine (PHS), a long-chain sphingoid base, has emerged from its role as a structural component of cellular membranes to be recognized as a critical signaling molecule in the intricate network of plant defense. This technical guide provides a comprehensive overview of the current understanding of PHS-mediated signaling in plant immunity. We will delve into the biosynthesis of PHS, its perception, and the subsequent signaling cascade that leads to the activation of defense responses. Furthermore, this guide will explore the complex interplay between PHS and other key defense hormones, and provide detailed protocols for the experimental investigation of PHS signaling. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand and manipulate this important pathway for crop improvement and the development of novel therapeutic strategies.

Introduction: The Dual Role of this compound

Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes. For a long time, their role was considered to be primarily structural. However, it is now well-established that sphingolipid metabolites, including this compound (PHS), are potent signaling molecules involved in a wide array of cellular processes, from programmed cell death to stress responses. In the plant kingdom, PHS has a multifaceted role in defense against pathogens. It not only exhibits direct antimicrobial properties but also acts as a potent elicitor of the plant's innate immune system. An accumulation of PHS is observed in plants upon pathogen attack, triggering a cascade of events that culminates in a robust defense response, including the induction of systemic acquired resistance (SAR).

The this compound Biosynthetic Pathway

The journey of PHS as a signaling molecule begins with its synthesis. The biosynthesis of sphingolipids is a conserved pathway that initiates in the endoplasmic reticulum.

The key enzymatic steps leading to the formation of this compound are:

-

Serine Palmitoyltransferase (SPT): This enzyme catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This is the rate-limiting step in sphingolipid biosynthesis.[1][2]

-

3-Ketodihydrosphingosine Reductase: This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).

-

Sphinganine C4-hydroxylase: This enzyme hydroxylates dihydrosphingosine at the C-4 position to produce this compound.[2][3]

Caption: Simplified overview of the this compound biosynthesis pathway in plants.

The this compound Signaling Cascade: From Perception to Response

The perception of PHS and the subsequent transduction of the signal involve a series of molecular events that are still being actively investigated. The current model suggests a pathway involving phosphorylation, G-protein signaling, and a MAP kinase cascade.

Phosphorylation: The Activation Step

For PHS to function as a signaling molecule, it must be phosphorylated to This compound-1-phosphate (PHS-1-P) . This crucial step is catalyzed by sphingosine kinases (SphK) .[1][4] The conversion of PHS to PHS-1-P is considered a key regulatory point in the signaling pathway, as it shifts the balance from a potential pro-death signal (high levels of PHS can induce programmed cell death) to a pro-survival and defense-activating signal.[1]

Perception: A Putative G-Protein Coupled Receptor

While a specific receptor for PHS-1-P has not yet been definitively identified in plants, compelling evidence points towards the involvement of a G-protein coupled receptor (GPCR) . Studies in Arabidopsis have shown that the effects of PHS-1-P on stomatal closure, a key defense response to prevent pathogen entry, are dependent on a functional heterotrimeric G-protein α-subunit (GPA1) .[5][6] This strongly suggests that PHS-1-P is perceived by a GPCR, which then activates the downstream G-protein signaling module.

Downstream Signaling: G-Proteins and MAP Kinases

Upon activation by the putative GPCR, the GPA1 subunit of the heterotrimeric G-protein likely initiates a downstream signaling cascade. While the precise components of this cascade in the context of PHS-mediated defense are still being elucidated, it is known that G-protein signaling in plants can lead to the activation of mitogen-activated protein kinase (MAPK) cascades . In response to cold stress, a specific long-chain base kinase (LCBK2) has been shown to be responsible for PHS-P production, which in turn activates AtMPK6 .[7] MAPK cascades are well-established components of plant defense signaling, and their activation leads to the phosphorylation of transcription factors and other regulatory proteins, ultimately resulting in changes in gene expression.

Caption: Proposed signaling pathway for this compound in plant defense.

Transcriptional Reprogramming and Defense Gene Activation

The culmination of the PHS signaling cascade is a significant reprogramming of the plant's transcriptome. Activated transcription factors, such as members of the WRKY family , bind to the promoters of defense-related genes and induce their expression. A key set of genes upregulated by PHS signaling are the Pathogenesis-Related (PR) genes .[5][8] The induction of PR genes is a hallmark of Systemic Acquired Resistance (SAR) , a long-lasting, broad-spectrum resistance that protects the plant from subsequent infections.

Crosstalk with Other Defense Hormones

The plant immune system is a complex network where different signaling pathways interact to fine-tune the defense response. PHS signaling does not operate in isolation but rather engages in intricate crosstalk with other key defense hormones, most notably salicylic acid (SA) and jasmonic acid (JA).

Interplay with Salicylic Acid

The accumulation of long-chain sphingoid bases, including PHS, has been shown to induce the accumulation of SA and the expression of SA-dependent defense genes.[9] This suggests a synergistic relationship where PHS can amplify the SA-mediated defense response, which is typically effective against biotrophic pathogens. The regulatory protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) is a central player in SA signaling, and evidence suggests that the antagonistic effect of SA on JA signaling requires NPR1.[10][11]

Antagonism with Jasmonic Acid

The SA and JA signaling pathways are often mutually antagonistic. As PHS signaling can promote SA accumulation, it can, in turn, suppress the JA signaling pathway. This antagonism is thought to allow the plant to prioritize its defense strategy based on the type of pathogen it encounters, as JA-mediated defenses are generally more effective against necrotrophic pathogens and herbivorous insects.

Experimental Methodologies for Studying this compound Signaling

Investigating the role of PHS in plant defense requires a combination of biochemical, molecular, and genetic approaches. Below are detailed protocols for some of the key experimental workflows.

Quantification of this compound and its Metabolites

Accurate quantification of PHS and PHS-1-P is crucial for understanding their dynamics during plant-pathogen interactions. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this purpose.

Protocol: LC-MS/MS Quantification of Sphingolipids

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder.

-

Extract lipids using a two-phase solvent system, such as chloroform:methanol:water.

-

Spike the sample with a known amount of an internal standard (e.g., a stable isotope-labeled PHS) to correct for extraction losses.

-

-

Chromatographic Separation:

-

Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used.

-

-

Mass Spectrometric Detection:

-

Analyze the eluate using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of PHS and PHS-1-P.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PHS and PHS-1-P.

-

Quantify the amount of PHS and PHS-1-P in the sample by comparing the peak areas to the standard curve and normalizing to the internal standard.

-

Pathogen Infection Assays

To assess the functional role of PHS in plant defense, pathogen infection assays are essential. These assays can be used to determine if exogenous application of PHS enhances resistance or if mutations in the PHS signaling pathway lead to increased susceptibility.

Protocol: Pseudomonas syringae Infection Assay in Arabidopsis thaliana

-

Bacterial Culture:

-

Grow Pseudomonas syringae pv. tomato DC3000 in King's B medium with appropriate antibiotics.

-

Harvest bacteria in the logarithmic growth phase by centrifugation.

-

Wash and resuspend the bacterial pellet in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.002 for disease assays).

-

-

Plant Inoculation:

-

Use a needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants.

-

For testing the effect of PHS, plants can be pre-treated by spraying with a PHS solution or by co-infiltrating PHS with the bacterial suspension.[2]

-

-

Disease Symptom Assessment:

-

Monitor the development of disease symptoms (e.g., chlorosis, necrosis) over 3-4 days.

-

Document the symptoms by photography.

-

-

Quantification of Bacterial Growth:

-

At 3 days post-inoculation, collect leaf discs from the infiltrated areas using a cork borer.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics.

-

Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs).

-

Caption: General workflow for a yeast two-hybrid assay to identify protein-protein interactions.

Conclusion and Future Perspectives

This compound has unequivocally been established as a key signaling molecule in plant defense. The elucidation of its signaling pathway, from its synthesis and phosphorylation to the activation of downstream defense responses, has provided valuable insights into the complexity of plant immunity. The involvement of a putative G-protein coupled receptor and the subsequent activation of G-protein and MAPK signaling cascades highlight the conservation of signaling modules across different kingdoms, while also revealing plant-specific adaptations.

Despite the significant progress made, several key questions remain. The definitive identification of the PHS-1-P receptor in plants is a major goal for future research. A comprehensive understanding of the downstream targets of the PHS-activated MAPK cascade and the specific transcription factors that mediate the expression of defense genes will provide a more complete picture of the signaling network. Furthermore, a deeper exploration of the molecular mechanisms underlying the crosstalk between PHS and other defense hormone pathways will be crucial for a holistic understanding of plant immunity.

The knowledge gained from studying PHS signaling has significant implications for agriculture and drug development. The manipulation of the PHS pathway through genetic engineering or the application of exogenous elicitors could lead to the development of crops with enhanced resistance to a broad range of pathogens. Moreover, as sphingolipid signaling is also crucial in animals and fungi, a better understanding of this pathway in plants could provide novel targets for the development of antifungal drugs. The continued investigation of this compound signaling promises to uncover new avenues for improving plant health and developing innovative therapeutic strategies.

References

-

Coursol, S., Fan, L. M., Le Stunff, H., Spiegel, S., Gilroy, S., & Assmann, S. M. (2003). Sphingolipid signalling in Arabidopsis guard cells involves heterotrimeric G proteins. Nature, 423(6940), 651–654. [Link]

-

Coursol, S., Le Stunff, H., Lynch, D. V., Cacas, J. L., Gilroy, S., & Assmann, S. M. (2005). Arabidopsis sphingosine kinase and the effects of this compound-1-phosphate on stomatal aperture. Plant physiology, 137(2), 724–737. [Link]

-

Dutilleul, C., Benhassaine-Kesri, G., Demandre, C., Rézé, N., Launay, A., Pelletier, S., ... & Zachowski, A. (2012). This compound-phosphate is a signal for AtMPK6 activation and Arabidopsis response to chilling. New Phytologist, 194(1), 181-191. [Link]

-

Rivas-San Vicente, M., & Plasencia, J. (2011). Salicylic acid beyond defence: its role in plant growth and development. Journal of experimental botany, 62(10), 3321–3338. [Link]

-

Seo, Y. S., Choi, H. W., Lee, S. H., Wi, S. D., & Hwang, B. K. (2021). This compound induces systemic acquired resistance through activation of sphingosine kinase. Plant direct, 5(10), e00351. [Link]

-

Spoel, S. H., Koornneef, A., Claessens, S. M., Korzelius, J. P., Van Pelt, J. A., Mueller, M. J., ... & Pieterse, C. M. (2003). NPR1 modulates cross-talk between salicylate-and jasmonate-dependent defense pathways through a novel function in the cytosol. The Plant Cell, 15(3), 760-770. [Link]

-

Berkey, R., Bendigeri, D., & Xiao, S. (2012). Sphingolipids and plant defense/disease: the “death” connection and beyond. Frontiers in plant science, 3, 34. [Link]

-

Glenz, R., Lentfort, P., & Feussner, I. (2022). The major plant sphingolipid long chain base this compound inhibits growth of bacterial and fungal plant pathogens. Scientific reports, 12(1), 1-13. [Link]

-

Mashima, R., Okuyama, T., & Ohira, M. (2019). Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. Future science OA, 6(1), FSO434. [Link]

-

Peer, M., Stegmann, M., & Feussner, I. (2010). The major plant sphingolipid long chain base this compound inhibits growth of bacterial and fungal plant pathogens. Scientific reports, 12(1), 1-13. [Link]

-

Seo, Y. S., Choi, H. W., Lee, S. H., Wi, S. D., & Hwang, B. K. (2020). This compound induces systemic acquired resistance through activation of sphingosine kinase. bioRxiv. [Link]

-

Phukan, U. J., Jeena, G. S., & Shukla, R. K. (2016). WRKY transcription factors: molecular regulation and stress responses in plants. Frontiers in plant science, 7, 760. [Link]

-

Chen, L., Song, Y., Li, S., Zhang, L., Zou, C., & Yu, D. (2012). The role of WRKY transcription factors in plant abiotic stresses. Biochimica et Biophysica Acta (BBA)-Gene Regulatory Mechanisms, 1819(2), 120-128. [Link]

-

Urano, D., & Jones, A. M. (2014). Heterotrimeric G protein–coupled signaling in plants. Annual review of plant biology, 65, 365-384. [Link]

-

Cheng, J., Zhou, L., & Li, M. (2020). Plant G-protein signaling cascade and host defense. International journal of molecular sciences, 21(9), 3144. [Link]

-

Zhang, Y., & Li, X. (2019). Salicylic acid: the roles in plant immunity and crosstalk with other hormones. Journal of integrative plant biology, 61(9), 939-952. [Link]

-

Chen, M., Markham, J. E., & Cahoon, E. B. (2006). Sphingolipid Δ8 unsaturation is important for glucosylceramide biosynthesis and low-temperature performance in Arabidopsis. The Plant Journal, 48(4), 573-584. [Link]

-

Michaelson, L. V., Zienkiewicz, A., Zienkiewicz, K., & Feussner, I. (2016). Sphingolipids in plants. In Lipids in plant and algae development (pp. 1-33). Springer, Cham. [Link]

-

Liu, D., Jelenska, J., Morgan, J. M., & Greenberg, J. T. (2024). Phytosulfokine downregulates defense-related WRKY transcription factors and attenuates pathogen-associated molecular pattern-triggered immunity. The Plant Journal. [Link]

-

Pieterse, C. M., Van der Does, D., Zamioudis, C., Leon-Reyes, A., & Van Wees, S. C. (2012). Hormonal modulation of plant immunity. Annual review of cell and developmental biology, 28, 489-521. [Link]

-

Testerink, C., & Munnik, T. (2005). Phosphatidic acid-binding proteins identified by mass spectrometry. Analytical biochemistry, 347(2), 208-217. [Link]

-

Guo, L., Mishra, G., & Wang, X. (2012). Crosstalk between phospholipase D and sphingosine kinase in plant stress signaling. Frontiers in plant science, 3, 51. [Link]

-

Cheng, J., Zhou, L., & Li, M. (2020). Plant G-protein signaling cascade and host defense. International journal of molecular sciences, 21(9), 3144. [Link]

-

Liu, J., Ding, P., & Zhang, Y. (2019). Heterotrimeric G protein signaling in plant immunity. Journal of Experimental Botany, 70(4), 1133-1143. [Link]

Sources

- 1. Sphingolipids and Plant Defense/Disease: The “Death” Connection and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcription factors in plant defense and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Phytosulfokine downregulates defense‐related WRKY transcription factors and attenuates pathogen‐associated molecular pattern‐triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogen-Secreted Proteases Activate a Novel Plant Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant G-protein signaling cascade and host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]